molecular formula C12H18O2 B15326838 1-Methoxy-5-phenylpentan-2-ol

1-Methoxy-5-phenylpentan-2-ol

Cat. No.: B15326838
M. Wt: 194.27 g/mol
InChI Key: PVORIWHEIYRAQU-UHFFFAOYSA-N
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Description

1-Methoxy-5-phenylpentan-2-ol is an organic compound with the molecular formula C12H18O2 It is a secondary alcohol with a methoxy group and a phenyl group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-5-phenylpentan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a phenylmagnesium bromide reacts with a suitable carbonyl compound, followed by methoxylation . Another method involves the reduction of a corresponding ketone using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-5-phenylpentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, primary or secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Methoxy-5-phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Methyl-5-phenylpentan-1-ol (Rosaphen): A fragrance compound with a similar structure but different functional groups.

    1-Phenyl-2-pentanone: Another related compound with a ketone functional group instead of an alcohol.

Uniqueness: 1-Methoxy-5-phenylpentan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-methoxy-5-phenylpentan-2-ol

InChI

InChI=1S/C12H18O2/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3

InChI Key

PVORIWHEIYRAQU-UHFFFAOYSA-N

Canonical SMILES

COCC(CCCC1=CC=CC=C1)O

Origin of Product

United States

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